N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a phenoxy group, and an adamantane moiety, which contribute to its distinctive chemical behavior and potential utility in diverse research areas.
Preparation Methods
The synthesis of N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Incorporation of the Adamantane Moiety: The adamantane carboxamide is typically formed through the reaction of adamantane carboxylic acid with an amine, followed by coupling with the thiadiazole intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of amide bonds and formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions, particularly those involving thiadiazole and adamantane derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities, due to its ability to interact with biological targets.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, where its unique structural features impart desirable properties like thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Pathways Involved: The compound’s effects are mediated through pathways such as oxidative stress response, apoptosis, and cell cycle regulation. Its ability to induce or inhibit these pathways contributes to its potential therapeutic effects.
Comparison with Similar Compounds
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide and N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide share structural similarities but differ in the position and nature of substituents on the phenoxy group.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, such as enhanced binding affinity to certain targets and improved stability under physiological conditions.
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13-3-4-14(2)18(5-13)27-12-19-24-25-21(28-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h3-5,15-17H,6-12H2,1-2H3,(H,23,25,26) |
InChI Key |
AFKTZYKNTKSYTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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